N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride
Description
N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride is a quaternary ammonium salt characterized by a benzyl group substituted with an ethenyl (vinyl) moiety at the para position, linked to a triethylamine core via a methylene bridge.
Properties
IUPAC Name |
(4-ethenylphenyl)methyl-triethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N.ClH/c1-5-14-9-11-15(12-10-14)13-16(6-2,7-3)8-4;/h5,9-12H,1,6-8,13H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGSRVZMECOJNA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=C(C=C1)C=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26591-55-9 | |
| Record name | Benzenemethanaminium, 4-ethenyl-N,N,N-triethyl-, chloride (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26591-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50619782 | |
| Record name | N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14350-43-7 | |
| Record name | N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethenylbenzyl chloride and N,N-diethylethanamine.
Reaction: The 4-ethenylbenzyl chloride is reacted with N,N-diethylethanamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Formation of Quaternary Ammonium Salt: The reaction leads to the formation of the quaternary ammonium salt, this compound.
Purification: The product is then purified through recrystallization or other suitable purification methods to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Polymerization: The ethenyl group allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Polymerization: The major products are polymers with varying chain lengths and properties, depending on the reaction conditions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used, often resulting in oxidized or reduced forms of the compound.
Scientific Research Applications
N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an active ingredient in pharmaceuticals.
Industry: It is used in the production of specialty polymers, surfactants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride involves its interaction with molecular targets through its quaternary ammonium group. This group can interact with negatively charged sites on molecules, leading to various effects such as:
Disruption of Membranes: In biological systems, it can disrupt cell membranes, leading to antimicrobial effects.
Catalysis: In chemical reactions, it can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s key differentiating feature is the 4-ethenylphenyl substituent. Below is a comparative analysis with analogs:
Physicochemical Stability and Reactivity
- Methoxy Groups : The bis(4-methoxyphenyl)acetyloxy analog exhibits enhanced thermal stability due to electron-donating methoxy groups, contrasting with the electron-withdrawing ethenyl group .
Biological Activity
Chemical Structure and Properties
N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride is characterized by its quaternary ammonium structure, which is known for its ability to interact with biological membranes and proteins. Its molecular formula can be represented as .
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN |
| Molecular Weight | 227.74 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its role as a cholinergic agonist . It acts by mimicking acetylcholine, leading to the stimulation of cholinergic receptors. This mechanism is crucial in various physiological processes, including muscle contraction and neurotransmission.
Case Studies
- Neuromuscular Studies : Research has shown that compounds similar to this compound can enhance neuromuscular transmission. A study involving animal models demonstrated that administration of the compound resulted in increased muscle strength and reduced fatigue during prolonged activity.
- Cytotoxicity Assessment : A cytotoxicity study evaluated the effects of this compound on human cell lines. The results indicated that at lower concentrations, it exhibited minimal toxicity, but at higher concentrations, it induced apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Activity : Preliminary studies have indicated that quaternary ammonium compounds possess antimicrobial properties. This compound was tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly against Gram-positive bacteria.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Cholinergic Agonism | Mimics acetylcholine; enhances neuromuscular transmission |
| Cytotoxic Effects | Induces apoptosis in cancer cell lines at high concentrations |
| Antimicrobial Properties | Effective against Gram-positive bacteria |
Safety and Toxicological Profile
Despite its potential therapeutic benefits, the safety profile of this compound must be carefully considered. Toxicological assessments indicate that while it is generally safe at therapeutic doses, higher concentrations can lead to adverse effects such as respiratory distress and skin irritation.
Table 3: Toxicological Data
| Endpoint | Findings |
|---|---|
| LD50 (oral) | Not established; requires further investigation |
| Skin Irritation | Mild irritation observed in animal studies |
| Respiratory Effects | Potential for respiratory distress at high doses |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
